3-Trimethylsilyloxyaniline
Description
3-Trimethylsilyloxyaniline is a silylated aniline derivative characterized by a hydroxyl group at the meta position of the aniline ring replaced by a trimethylsilyloxy (-OSi(CH₃)₃) moiety. This modification enhances steric bulk and alters electronic properties, making it valuable in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in pharmaceuticals and materials science.
Properties
CAS No. |
36309-43-0 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
3-trimethylsilyloxyaniline |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 |
InChI Key |
GSYUIHQMZSVLBA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Trimethylsilyloxyaniline (hypothetical structure inferred from evidence) with key analogs:
Key Differences and Trends
Electronic Effects :
- 3-((Trimethylsilyl)ethynyl)aniline introduces electron-withdrawing ethynyl-TMS groups, enhancing stability in oxidative cross-coupling reactions .
- 3-(Trifluoromethyl)-N-((trimethylsilyl)methyl)aniline combines electron-withdrawing CF₃ and steric TMS groups, favoring regioselectivity in fluorinated compound synthesis .
Steric Hindrance :
- N-(3-(Trimethoxysilyl)propyl)aniline features a flexible propyl chain with trimethoxy groups, optimizing surface adhesion in silane coupling agents .
- This compound (hypothetical) would exhibit moderate steric bulk compared to ethynyl or propyl analogs, balancing reactivity and stability.
Applications :
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